Dimethyl 3,4-diazatricyclo(4.2.1.02,5)non-7-ene-3,4-dicarboxylate
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Overview
Description
Di-tert-butylphenyl phenyl phosphate: (EINECS 265-656-4) is an organic compound with the molecular formula C20H27O4P . It is a colorless liquid known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butylphenyl phenyl phosphate is primarily synthesized through the phosphorylation of phenylphenol. The common reaction involves heating phenylphenol with phosphorus trioxide (P2O3) in an appropriate solvent . Another method involves the reaction of 2,4-di-tert-butylphenol with tris(2-chloroethyl) phosphate under alkaline conditions .
Industrial Production Methods: In industrial settings, the compound is produced by mixing phenyl phosphate and 2,4-di-tert-butylphenol in a molar ratio. The mixture is then subjected to esterification using an excess of trichlorophenol as a catalyst at controlled temperatures and pressures . The product is purified through solvent extraction, cooling crystallization, or distillation.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butylphenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phenylphosphine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phenylphosphine derivatives.
Substitution: Halogenated phenyl phosphate derivatives.
Scientific Research Applications
Chemistry: Di-tert-butylphenyl phenyl phosphate is used as a plasticizer and flame retardant in polymer chemistry. It enhances the flexibility and fire resistance of plastics and rubber .
Biology: The compound has been studied for its anti-inflammatory properties. It inhibits secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes .
Industry: In industrial applications, it is used as a stabilizer in the production of polylactic acid (PLA) and polyolefins, improving the stability and durability of these materials .
Mechanism of Action
Di-tert-butylphenyl phenyl phosphate exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2). This enzyme plays a crucial role in the release of arachidonic acid, a precursor to pro-inflammatory mediators. By inhibiting sPLA2, the compound reduces the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects .
Comparison with Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphate
- Bis(2,4-di-tert-butylphenyl) phenyl phosphate
Uniqueness: Di-tert-butylphenyl phenyl phosphate is unique due to its dual role as a plasticizer and flame retardant, along with its significant anti-inflammatory properties. Its ability to inhibit sPLA2 sets it apart from other similar compounds, making it valuable in both industrial and medical applications .
Properties
CAS No. |
65244-06-6 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
dimethyl 3,4-diazatricyclo[4.2.1.02,5]non-7-ene-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-16-10(14)12-8-6-3-4-7(5-6)9(8)13(12)11(15)17-2/h3-4,6-9H,5H2,1-2H3 |
InChI Key |
WITQEHXYNZSTPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2C3CC(C2N1C(=O)OC)C=C3 |
Origin of Product |
United States |
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